molecular formula C15H17N3 B12887077 2-Amino-1-(4-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(4-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12887077
M. Wt: 239.32 g/mol
InChI Key: HVFDQRZWQQJHPF-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with amino, ethylphenyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylbenzaldehyde with 2,3-butanedione in the presence of ammonium acetate to form the pyrrole ring. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The resulting intermediate is then subjected to further reactions to introduce the amino and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, while the carbonitrile group can undergo nucleophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Amino-1-(4-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Uniqueness

2-Amino-1-(4-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

2-amino-1-(4-ethylphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C15H17N3/c1-4-12-5-7-13(8-6-12)18-11(3)10(2)14(9-16)15(18)17/h5-8H,4,17H2,1-3H3

InChI Key

HVFDQRZWQQJHPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C)C

Origin of Product

United States

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